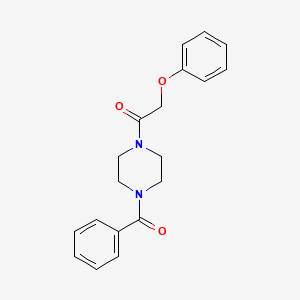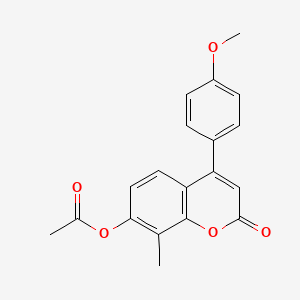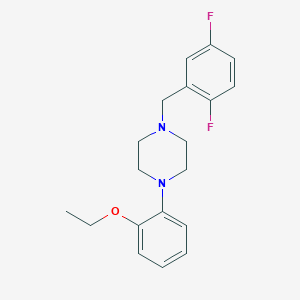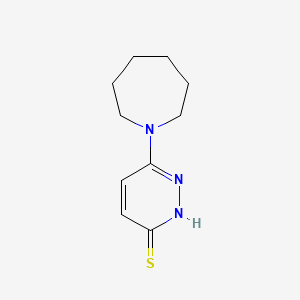
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-146, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. Since then, it has been used in a number of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and have been shown to play a role in various diseases, including cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide binds to the bromodomain of BET proteins, preventing them from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of oncogenes and induce the expression of tumor suppressor genes. Inflammatory cytokine production is inhibited by N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, which can lead to a reduction in inflammation and associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for BET proteins. This allows researchers to investigate the role of these proteins in various diseases without affecting other cellular processes. However, a limitation of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent BET inhibitors based on the structure of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the investigation of the role of BET proteins in other diseases, such as autoimmune disorders and infectious diseases. Additionally, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide could be used in combination with other drugs to enhance their therapeutic effects. Overall, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has shown promise as a tool for investigating the role of BET proteins in various diseases and has potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-bromo-5-chloropyridine to form the key intermediate, which is then coupled with N-(2-hydroxyethyl)acetamide to form the final product, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been used in a number of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory cytokines, which are involved in a number of inflammatory diseases. In neurological research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJGSAHBDRVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)



![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)


![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)